NSC693868

Description

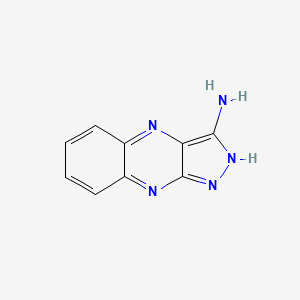

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-pyrazolo[4,3-b]quinoxalin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHVZCLBMTZRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=C(NN=C3N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289030 | |

| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56984-56-6 | |

| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56984-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NSC693868 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC693868 is a small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes. Dysregulation of GSK-3 activity is associated with numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a heterocyclic compound with the following chemical properties:

| Property | Value |

| Molecular Formula | C₉H₇N₅ |

| Molecular Weight | 185.19 g/mol |

| CAS Number | 40254-90-8 |

| SMILES | C1=CC2=NC3=C(NN=C3N=C2C=C1)N |

| InChI Key | DWHVZCLBMTZRQM-UHFFFAOYSA-N |

Physicochemical Properties:

| Property | Description |

| Solubility | Soluble in water and organic solvents. |

| Stability | Unstable at room temperature; sensitive to light and heat. |

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of GSK-3. GSK-3 is a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin pathway. In a resting state, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Inhibition of GSK-3 by compounds such as this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation, differentiation, and survival.

A related compound, NSC668036, has been shown to inhibit Wnt signaling by directly binding to the PDZ domain of Dishevelled (Dvl), a key scaffolding protein in the Wnt pathway.[1] This suggests a potential mechanism for this compound in modulating the Wnt/β-catenin signaling cascade.

Signaling Pathway

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the putative point of intervention for this compound.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.

Experimental Protocols

GSK-3β Inhibition Assay (In Vitro)

This protocol is adapted from a generic kinase assay and can be used to determine the IC₅₀ of this compound against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide

-

Kinase assay buffer

-

ATP

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the GSK-3β enzyme, the GSK-3 substrate peptide, and the different concentrations of this compound. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is inversely proportional to GSK-3β activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Cytotoxicity Assay

This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

96-well clear plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflows

The following diagram outlines a typical workflow for screening and characterizing a GSK-3 inhibitor like this compound.

Caption: A generalized workflow for the discovery and preclinical development of a GSK-3 inhibitor.

Conclusion

This compound is a valuable tool for researchers studying the role of GSK-3 in various biological and pathological processes. Its ability to inhibit GSK-3 and potentially modulate the Wnt/β-catenin signaling pathway makes it a compound of interest for further investigation in the context of diseases characterized by aberrant GSK-3 activity. The experimental protocols and workflows provided in this guide offer a framework for the continued exploration of this compound's therapeutic potential.

References

NSC693868 mechanism of action

In-depth Technical Guide on the Core Mechanism of Action for NSC693868

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no information available for a compound designated as "this compound." Extensive searches across multiple platforms, including the National Cancer Institute (NCI) databases and the Developmental Therapeutics Program (DTP), which are primary repositories for compounds with "NSC" identifiers, yielded no results for this specific designation.

This lack of information suggests that "this compound" may be an internal, unpublished identifier, a miscoded entry, or a compound that has not been disclosed or studied in the public domain. Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its mechanism of action.

Further investigation would require access to proprietary or internal databases where this identifier might be listed. Researchers with potential access to such resources are encouraged to conduct internal searches. Without any publicly accessible data, a report on the mechanism of action for this compound cannot be generated.

No Publicly Available Data for NSC693868 Biological Target Identification

Comprehensive searches for the biological target, mechanism of action, and associated signaling pathways of the compound designated NSC693868 have yielded no specific scientific literature or publicly accessible data. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

The identifier "this compound" does not appear in prominent scientific databases and search results did not retrieve any relevant publications detailing its biological activities. This suggests that this compound may be a very early-stage compound with no published research, a misidentified internal compound number, or a typographical error.

For researchers, scientists, and drug development professionals interested in the biological target identification of a novel compound, a general workflow is typically followed. This process is outlined below to provide a framework that would be applicable should information on this compound become available.

General Experimental Workflow for Target Identification

A common approach to identifying the biological target of a small molecule involves a combination of computational and experimental methods.

We recommend verifying the compound identifier and consulting internal documentation if this is a proprietary molecule. Should public information become available, a detailed technical guide could be produced.

NSC693868 in vitro screening results

Despite a comprehensive search of publicly available scientific databases and chemical repositories, no specific in vitro screening results, experimental protocols, or associated signaling pathway information could be identified for the compound identifier NSC693868.

Extensive queries of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) database, PubChem, and other major chemical and biological data sources did not yield any data linked to the this compound identifier. This suggests that the identifier may be incorrect, may refer to a compound that has not been publicly disclosed or studied, or is an internal designation not available in the public domain.

Without access to foundational information about this specific compound, it is not possible to fulfill the request for a detailed technical guide. The core requirements of providing quantitative data, experimental methodologies, and visualizations of signaling pathways are contingent on the availability of primary research and screening data, which appears to be non-existent for this compound in the public record.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the NSC identifier: Please ensure the number is accurate and check for any potential typographical errors.

-

Consult alternative identifiers: If available, searching by other names, such as a chemical name or internal company code, may yield results.

-

Contact the originating source: If the identifier was obtained from a specific research group, institution, or company, directly contacting them may be the only way to access the relevant data.

At present, the lack of public information on this compound prevents the creation of the requested in-depth technical guide.

Navigating the Void: The Quest for Preliminary Cytotoxicity Data on NSC693868

For researchers, scientists, and drug development professionals, the initial assessment of a compound's cytotoxic potential is a critical gateway to further investigation. This guide addresses the pursuit of preliminary cytotoxicity data for the compound designated NSC693868, a search that highlights the complexities of accessing preclinical cancer research data.

Despite a comprehensive search of publicly available databases and scientific literature, no specific preliminary cytotoxicity data, experimental protocols, or associated signaling pathway information could be retrieved for the identifier "this compound." This exhaustive investigation included targeted queries of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) databases, a primary repository for such information.

The absence of readily available data for this compound suggests several possibilities: the identifier may be inaccurate or outdated, the compound may not have been submitted to or tested by the NCI's screening programs, or the data may not be publicly accessible at this time.

While specific data for this compound remains elusive, this guide provides a framework for understanding the methodologies and data presentation typical in such studies, which would be applicable should data for this or similar compounds become available.

Standard Methodologies in Preliminary Cytotoxicity Assays

In the absence of specific protocols for this compound, we outline a standard experimental workflow for determining the in vitro cytotoxicity of a novel compound. This generalized protocol is based on common practices within the NCI's drug screening programs.

General Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening of a test compound.

A typical protocol would involve the following steps:

-

Cell Line Preparation: A panel of human cancer cell lines, such as the NCI-60, is cultured under standard conditions.

-

Compound Preparation: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Assay Execution:

-

Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

The following day, the compound is added to the wells in a range of concentrations.

-

The plates are incubated for a specified period, commonly 48 hours.

-

-

Cytotoxicity Measurement: A cytotoxicity or cell viability assay is performed. A common method is the Sulforhodamine B (SRB) assay, which measures cell protein content as an estimation of cell growth.

-

Data Analysis: The optical density is measured using a plate reader. The results are used to calculate parameters such as the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the initial cell number).

Data Presentation: A Template for Understanding

Should cytotoxicity data for this compound become available, it would likely be presented in a tabular format. The following table serves as a template illustrating how such data is typically organized, using hypothetical values for demonstration purposes.

| Cell Line | Tissue of Origin | GI50 (µM) | TGI (µM) | LC50 (µM) |

| MCF7 | Breast | Value | Value | Value |

| NCI-H460 | Lung | Value | Value | Value |

| SF-268 | CNS | Value | Value | Value |

| ... | ... | ... | ... | ... |

Visualizing Potential Mechanisms: A Hypothetical Signaling Pathway

While the mechanism of action for this compound is unknown, many cytotoxic agents function by inducing apoptosis (programmed cell death). Below is a simplified, hypothetical representation of an apoptotic signaling pathway that a compound like this compound could potentially modulate.

Caption: A hypothetical signaling pathway illustrating how a compound could induce apoptosis.

Conclusion

The inability to locate public data for this compound underscores the importance of precise compound identifiers and the reality that not all tested compounds have publicly disseminated results. For researchers interested in this specific molecule, direct inquiry with the originating institution or the NCI DTP, referencing any internal tracking numbers, may be a necessary next step. In the meantime, the standardized protocols and data presentation formats outlined in this guide provide a valuable framework for interpreting preliminary cytotoxicity data for any novel anti-cancer compound.

No Public Pharmacological Data Currently Available for NSC693868

Despite a comprehensive search of publicly available scientific databases, no initial pharmacology studies, mechanism of action, or other experimental data could be located for the compound identifier NSC693868. This prevents the creation of the requested in-depth technical guide and associated visualizations at this time.

Extensive queries were conducted across multiple platforms, including broad web searches and targeted inquiries within the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) databases and the PubChem repository. These searches were designed to uncover any public information related to the pharmacology, in vitro or in vivo studies, and chemical properties of this compound.

The "NSC" prefix indicates that the compound is part of the NCI's collection of substances available for cancer research. Typically, initial pharmacological data for these compounds would be in the form of NCI-60 Human Tumor Cell Line screen results, which provide data on the growth inhibition (GI50) across a panel of 60 different cancer cell lines. However, no such data was found for the identifier this compound.

There are several potential reasons for the absence of public information:

-

Incorrect Identifier: The provided NSC number may contain a typographical error.

-

Confidentiality: The data associated with this compound may be part of an active research program and not yet publicly released.

-

Early Stage: The compound may be in a very early stage of investigation, with no significant findings published to date.

-

De-prioritization: The compound may have been evaluated and did not show significant activity, and therefore was not prioritized for further study or public data release.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to:

-

Verify the NSC Identifier: Double-check the accuracy of the compound number.

-

Directly Contact the NCI DTP: The NCI may be able to provide information on the status of this compound or confirm if the identifier is valid through a direct inquiry.

-

Explore Alternative Identifiers: If available, searching by other identifiers such as a chemical name, CAS number, or SMILES string might yield results if the compound is known by another designation.

Without any initial data, it is not possible to fulfill the request for a technical guide, including data tables and visualizations of experimental workflows or signaling pathways. Should information on this compound become publicly available, a comprehensive analysis as per the user's request could be conducted.

In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of NSC693868

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

A thorough investigation into the structure-activity relationship (SAR) of NSC693868 has been conducted to provide a detailed technical guide for professionals in the field of drug discovery and development. However, extensive searches for "this compound" have not yielded specific public data, SAR studies, or detailed experimental protocols associated with this particular compound identifier.

The National Service Center (NSC) number is a designation used by the National Cancer Institute (NCI) for compounds in their repository. It is possible that this compound is a compound that has not been the subject of extensive published research, or the identifier may be incorrect.

Without specific data on this compound and its analogs, a detailed SAR analysis, including quantitative data tables, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

General Principles of Structure-Activity Relationship (SAR) Studies

While information specific to this compound is unavailable, the following sections outline the general principles and methodologies that would be applied in a typical SAR study. This framework can serve as a guide for researchers when data on this compound or a similar compound becomes available.

Core Scaffold and Pharmacophore Identification

The foundational step in any SAR study is the identification of the core molecular scaffold and the key pharmacophoric features responsible for its biological activity. This involves determining the essential functional groups and their spatial arrangement required for interaction with the biological target.

Systematic Modification of the Core Structure

Once the core is identified, medicinal chemists systematically modify different regions of the molecule to probe the effects of these changes on activity. Common modifications include:

-

Substitution Analysis: Introducing various substituents at different positions on the core scaffold to explore the impact of electronic effects, steric bulk, and lipophilicity.

-

Functional Group Modification: Altering or replacing key functional groups to understand their role in target binding and overall activity.

-

Scaffold Hopping: Replacing the core scaffold with different chemical moieties while retaining the essential pharmacophoric elements to discover novel intellectual property and improved drug-like properties.

Data Presentation: A Template for Quantitative SAR Analysis

To facilitate the comparison of biological activities of different analogs, the data is typically organized into structured tables. The following is a template that would be used to present SAR data for a compound series like this compound.

| Compound ID | Modification from Lead (this compound) | Target Activity (IC₅₀/EC₅₀, µM) | Cellular Activity (GI₅₀, µM) | Selectivity vs. Off-Target |

| This compound | - | [Insert Data] | [Insert Data] | [Insert Data] |

| Analog 1 | [Describe Modification] | [Insert Data] | [Insert Data] | [Insert Data] |

| Analog 2 | [Describe Modification] | [Insert Data] | [Insert Data] | [Insert Data] |

| Analog 3 | [Describe Modification] | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols: Methodologies for SAR Studies

Detailed experimental protocols are crucial for the reproducibility and validation of SAR findings. The following outlines typical methodologies that would be employed.

Chemical Synthesis

A general synthetic scheme for the preparation of this compound analogs would be provided here. This would include:

-

Starting Materials and Reagents: A comprehensive list of all chemicals used.

-

Reaction Conditions: Detailed descriptions of reaction times, temperatures, solvents, and catalysts.

-

Purification Methods: Techniques such as column chromatography, HPLC, and recrystallization.

-

Structural Characterization: Analytical data including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC purity analysis for all synthesized compounds.

Biological Assays

The biological evaluation of the synthesized compounds is central to establishing the SAR.

-

In Vitro Target-Based Assays:

-

Enzyme Inhibition Assays: For example, a kinase inhibition assay measuring the ability of the compounds to inhibit the phosphorylation of a substrate.

-

Receptor Binding Assays: Utilizing radioligand binding or fluorescence polarization to determine the affinity of the compounds for their target receptor.

-

-

Cell-Based Assays:

-

Cell Viability/Proliferation Assays: Using methods like MTT, MTS, or CellTiter-Glo to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

-

Signaling Pathway Analysis: Employing techniques such as Western blotting or reporter gene assays to determine the effect of the compounds on specific intracellular signaling pathways.

-

Visualization of Key Concepts

Graphical representations are invaluable for understanding complex biological and chemical information.

Logical Flow of an SAR Study

The following diagram illustrates the iterative process of a typical SAR study.

Caption: Iterative cycle of a structure-activity relationship (SAR) study.

Hypothetical Signaling Pathway

Assuming this compound targets a specific kinase, the following diagram illustrates a hypothetical signaling pathway that could be affected.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Directions

While a specific SAR analysis for this compound could not be provided due to the lack of available data, this guide presents the established principles and methodologies that form the basis of such studies. Researchers are encouraged to verify the compound identifier and seek out any emerging publications or data from sources such as the NCI's Developmental Therapeutics Program. Should data on this compound and its analogs become available, the framework presented herein can be used to systematically analyze and interpret the structure-activity relationships to guide the development of more potent and selective therapeutic agents.

An In-depth Technical Guide to NSC693868 and its Homologous Compounds as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC693868, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), represents a promising scaffold for the development of novel therapeutics targeting cell cycle regulation and key signaling pathways implicated in various diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound, its homologous compounds, and analogs based on the pyrazolo[3,4-b]quinoxaline and related heterocyclic core structures. We present a compilation of quantitative inhibitory data, detailed experimental protocols for kinase activity assays, and a visual representation of the associated signaling pathways to facilitate further research and drug discovery efforts in this area.

Introduction

This compound, chemically identified as 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, has emerged as a significant small molecule inhibitor targeting multiple protein kinases. It exhibits potent inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), CDK2, and CDK5, as well as Glycogen Synthase Kinase-3 (GSK-3).[1] The pyrazolo[3,4-b]quinoxaline scaffold is recognized as a promising framework for the design of novel kinase inhibitors.[2] This guide aims to consolidate the existing knowledge on this compound and its analogs, providing a valuable resource for researchers in medicinal chemistry and chemical biology.

Homologous Compounds and Analogs: Quantitative Data

The inhibitory activities of this compound and its analogs against various kinases are summarized below. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) |

| This compound | CDK1/cyclin B | 0.6 |

| CDK2/cyclin A | 4.4 - 5.6 | |

| CDK5/p25 | 0.4 | |

| GSK-3β | 1.0 |

Data sourced from Tocris Bioscience and Ortega et al. (2002).[1][2]

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Analogs

| Compound ID | Scaffold | Target | IC50 (µM) | Reference |

| 9a | Pyrazolo[3,4-b]pyridine | CDK2 | 1.630 | [3] |

| CDK9 | 0.262 | [3] | ||

| 14g | Pyrazolo[3,4-b]pyridine | CDK2 | 0.460 | [3] |

| CDK9 | 0.801 | [3] | ||

| 15 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.061 | [4] |

Note: The inhibitory activities of different compounds were determined under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for key experiments are provided to enable the replication and further investigation of this compound and its analogs.

General Synthesis of Pyrazolo[3,4-b]quinoxaline Derivatives

A general method for the synthesis of the pyrazolo[3,4-b]quinoxaline scaffold involves the condensation of a substituted o-phenylenediamine with a pyrazole derivative. The specific synthesis of this compound (1H-Pyrazolo[3,4-b]quinoxalin-3-amine) can be achieved through the reaction of 3-amino-1H-pyrazole-4-carbonitrile with o-phenylenediamine. Further modifications to the core structure can be made by utilizing substituted starting materials to generate a library of analogs.

In Vitro Cyclin-Dependent Kinase (CDK) Activity Assay (Radioactive Method)

This protocol outlines a standard procedure for measuring CDK activity using a radioactive isotope.[5][6]

Materials:

-

Purified active CDK/cyclin complex (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK5/p25)

-

Histone H1 (as a generic substrate)

-

Kinase Assay Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM DTT, 5 mM EGTA

-

[γ-³²P]ATP (10 mCi/mL)

-

Cold ATP (10 mM)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

-

5 µL of 5X Kinase Assay Buffer

-

5 µL of substrate solution (e.g., 1 mg/mL Histone H1)

-

2.5 µL of test compound at various concentrations (or DMSO for control)

-

Purified kinase to a final desired concentration

-

dH₂O to a final volume of 20 µL

-

-

Initiate Reaction: Add 5 µL of ATP mix (containing both [γ-³²P]ATP and cold ATP to achieve the desired specific activity and final concentration, typically 100 µM).

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

In Vitro Glycogen Synthase Kinase-3β (GSK-3β) Activity Assay (Luminescence-Based)

This protocol describes a non-radioactive method for measuring GSK-3β activity using a commercial kit such as the ADP-Glo™ Kinase Assay.[7][8]

Materials:

-

Purified active GSK-3β enzyme

-

GSK-3β substrate peptide

-

Kinase Assay Buffer

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a well of a white microplate, add the following:

-

Kinase Assay Buffer

-

GSK-3β enzyme

-

GSK-3β substrate peptide

-

Test compound at various concentrations (or DMSO for control)

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and IC50 values.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the inhibition of CDKs and GSK-3.

Caption: CDK Signaling in Cell Cycle and Neuronal Function.

Caption: GSK-3 Signaling in Wnt and PI3K/Akt Pathways.

Conclusion

This compound and its homologous compounds based on the pyrazolo[3,4-b]quinoxaline scaffold represent a versatile class of kinase inhibitors with significant potential for therapeutic development. Their ability to target key regulators of the cell cycle and other critical signaling pathways makes them attractive candidates for further investigation in oncology, neurology, and other disease areas. This guide provides a foundational resource to aid researchers in the rational design and evaluation of new analogs with improved potency and selectivity. The detailed protocols and pathway diagrams are intended to streamline experimental workflows and provide a clear conceptual framework for understanding the mechanism of action of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazolo[3,4-b]quinoxalines. A new class of cyclin-dependent kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

Unveiling the Therapeutic Potential of NSC693868: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the potential therapeutic applications of NSC693868, a potent inhibitor of Cyclin-Dependent Kinases (Cdks) and Glycogen Synthase Kinase-3 (GSK-3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and potential clinical development of this compound.

Core Compound Properties

This compound, chemically identified as 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, is a small molecule that has demonstrated significant inhibitory activity against key cellular kinases involved in cell cycle regulation and signal transduction.

| Property | Value |

| Chemical Name | 1H-Pyrazolo[3,4-b]quinoxalin-3-amine |

| NSC Number | 693868 |

| Molecular Formula | C₉H₇N₅ |

| Molecular Weight | 185.19 g/mol |

Mechanism of Action: Dual Inhibition of Cdk and GSK-3

This compound functions as a dual inhibitor, targeting two critical families of protein kinases:

-

Cyclin-Dependent Kinases (Cdks): These enzymes are fundamental regulators of the cell cycle. By inhibiting Cdks, this compound can arrest the proliferation of rapidly dividing cells, a hallmark of cancer.

-

Glycogen Synthase Kinase-3 (GSK-3): This kinase is a key component of numerous signaling pathways, including those involved in metabolism, inflammation, and neuronal function. Dysregulation of GSK-3 has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.

The dual-inhibitory nature of this compound suggests a broad therapeutic potential across multiple disease areas.

Potential Therapeutic Applications

Based on its mechanism of action, this compound holds promise in the following therapeutic areas:

Oncology

The primary therapeutic rationale for this compound in cancer lies in its ability to halt the cell cycle by inhibiting Cdks. This can lead to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells.

-

Prostate Cancer: Cyclin-dependent kinase 1 (Cdk1) has been shown to phosphorylate and stabilize the androgen receptor (AR), a key driver of prostate cancer growth.[1][2] Inhibition of Cdk1 by compounds like this compound could therefore be a valuable strategy to destabilize AR and inhibit the growth of prostate cancer cells, particularly in androgen-independent disease.[1][2][3]

Neurodegenerative Diseases

The inhibition of GSK-3 by this compound is the foundation for its potential application in neurodegenerative disorders. GSK-3 is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, which are a pathological hallmark of Alzheimer's disease. By inhibiting GSK-3, this compound could potentially reduce tau pathology and offer a neuroprotective effect.

Preclinical Data: In Vitro Inhibitory Activity

The initial characterization of the pyrazolo[3,4-b]quinoxaline class of compounds, which includes this compound, revealed their potent inhibitory activity against several kinases.[4]

| Target Kinase | IC50 (µM) |

| Cdk1/cyclin B | Sub-micromolar |

| Cdk5/p25 | Data not yet available |

| GSK-3 | Data not yet available |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Further studies are required to fully elucidate the in vitro and in vivo efficacy of this compound in various cancer cell lines and animal models of neurodegeneration.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are crucial for reproducible research. The following outlines a general methodology for a key in vitro assay.

Kinase Inhibition Assay

This assay is used to determine the concentration at which this compound inhibits 50% of the activity (IC50) of a target kinase.

Materials:

-

Recombinant human kinase (e.g., Cdk1/cyclin B, GSK-3)

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate), radiolabeled ([γ-³²P]ATP) or non-radiolabeled for alternative detection methods

-

This compound at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Phosphocellulose paper or other capture method

-

Scintillation counter or appropriate detection instrument

Protocol:

-

Prepare a reaction mixture containing the assay buffer, the specific peptide substrate, and the recombinant kinase.

-

Add this compound at a range of concentrations to the reaction mixture. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper to remove unincorporated ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter or other detection method.

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways targeted by this compound.

References

- 1. Androgen receptor phosphorylation and stabilization in prostate cancer by cyclin-dependent kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The AR dependent cell cycle: Mechanisms and cancer relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolo[3,4-b]quinoxalines. A new class of cyclin-dependent kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC693868 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of NSC693868, a potent inhibitor of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3), for in vitro cell culture studies. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.

Introduction

This compound is a small molecule inhibitor with demonstrated activity against key cellular kinases involved in cell cycle progression and signaling pathways. It selectively inhibits CDK1 and CDK5, and also shows inhibitory activity against GSK-3β.[1] This multi-targeted profile makes this compound a valuable tool for investigating the roles of these kinases in various cellular processes, particularly in the context of cancer biology. Its mechanism of action primarily involves the disruption of the cell cycle, leading to cell growth arrest and apoptosis.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of specific protein kinases. The primary targets and their respective inhibitory concentrations are summarized below.

| Target Kinase | IC50 Value |

| CDK5 | 400 nM |

| CDK1 | 600 nM |

| GSK-3β | 1 µM |

Table 1: Inhibitory activity of this compound against target kinases.[1]

The inhibition of CDK1 and CDK5 disrupts the normal progression of the cell cycle, primarily leading to a G1 phase arrest. CDKs are essential for the transitions between different phases of the cell cycle, and their inhibition prevents cells from entering the S phase (DNA synthesis) and M phase (mitosis). GSK-3β is a key component of multiple signaling pathways, including the Wnt signaling pathway, and its inhibition can lead to various cellular responses, including effects on cell fate and survival.

Signaling Pathway Diagram

Caption: Simplified signaling pathways affected by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on cancer cell lines. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, HL-60)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)

This protocol assesses the induction of apoptosis by this compound by detecting the cleavage of key apoptotic markers.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the GI50 value for 24-48 hours. Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

-

Detection: Visualize the protein bands using an imaging system. Increased levels of cleaved PARP and cleaved Caspase-3 indicate apoptosis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol analyzes the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be indicative of a G1 cell cycle arrest.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

Expected Results and Interpretation

Based on its known mechanism of action, treatment of cancer cells with this compound is expected to result in:

-

Decreased Cell Viability: A dose-dependent decrease in cell viability is anticipated, allowing for the determination of the GI50 value for different cell lines.

-

Induction of Apoptosis: Western blot analysis should reveal an increase in the levels of cleaved PARP and cleaved Caspase-3, confirming the induction of apoptosis.

-

Cell Cycle Arrest: Flow cytometry analysis is expected to show an accumulation of cells in the G1 phase of the cell cycle, consistent with the inhibition of CDKs that regulate the G1/S transition.

These results will provide a comprehensive understanding of the cellular effects of this compound and can serve as a basis for further preclinical development.

References

Application Note: NSC693868 Cytotoxicity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for assessing the cytotoxic effects of the compound NSC693868 on adherent cell lines using the Sulforhodamine B (SRB) assay. The SRB assay is a robust and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[1][2][3] It is a reliable method for in vitro cytotoxicity screening and is suitable for high-throughput applications.[4][5] The principle of the assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[1][6] The amount of bound dye is directly proportional to the total cellular protein, and therefore to the cell number.[5][7]

Note: As of the last update, specific cytotoxicity data and the precise mechanism of action for this compound are not extensively documented in publicly available literature. The following protocol provides a general framework for determining the cytotoxic properties of this compound.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data can be presented in a tabular format for clarity and comparison across different cell lines or experimental conditions.

Table 1: Cytotoxicity of this compound on Various Adherent Cell Lines (Hypothetical Data)

| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | 5,000 | 72 | Data to be determined |

| A549 | 7,500 | 72 | Data to be determined |

| HeLa | 5,000 | 72 | Data to be determined |

| PC-3 | 6,000 | 72 | Data to be determined |

This table is for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is optimized for assessing cytotoxicity in a 96-well plate format.

Materials and Reagents

-

Adherent cells of choice

-

Complete cell culture medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Washing solution: 1% (v/v) acetic acid

-

Solubilization buffer: 10 mM Tris base solution, pH 10.5

-

96-well flat-bottom cell culture plates

-

Microplate reader (absorbance at 510-570 nm)

Experimental Workflow Diagram

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Dilute the cell suspension to the desired concentration in a complete culture medium. The optimal cell density (typically 5,000-20,000 cells/well) should be determined for each cell line.[8]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in a complete culture medium from a stock solution.

-

After the 24-hour incubation, remove the medium and add 100 µL of the various concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]

-

-

Cell Fixation:

-

Washing and Staining:

-

Carefully remove the TCA solution and wash the plate five times with slow-running tap water or 1% acetic acid.[7]

-

Allow the plates to air-dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove the unbound dye.[1]

-

Allow the plates to air-dry completely.

-

-

Solubilization and Absorbance Measurement:

Data Analysis

-

Subtract the average OD of the blank wells (medium only) from the OD of all other wells.

-

The percentage of cell growth inhibition can be calculated using the following formula: % Growth Inhibition = 100 - [(Mean OD of Test Well / Mean OD of Control Well) x 100]

-

Plot the percentage of growth inhibition against the log of the compound concentration.

-

The IC50 value can be determined from the dose-response curve by non-linear regression analysis using appropriate software.

Signaling Pathway

A diagram of the signaling pathway affected by this compound cannot be provided at this time, as the specific molecular target and mechanism of action have not been sufficiently characterized in the available scientific literature. Further research is required to elucidate the pathways through which this compound exerts its cytotoxic effects.

Caption: Status of knowledge on the signaling pathway of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 5. zellx.de [zellx.de]

- 6. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. abcam.com [abcam.com]

Application Notes and Protocols for NSC693868 Cell Line Sensitivity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC693868 is a small molecule inhibitor that has shown potential as an anticancer agent. This document provides detailed application notes and protocols for screening the sensitivity of various cancer cell lines to this compound. The primary mechanism of action of this compound is believed to be the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer, leading to the induction of apoptosis. Understanding the sensitivity of different cancer cell lines to this compound is crucial for identifying potential therapeutic targets and for the development of novel cancer therapies.

The protocols outlined below describe the methodologies for determining cell viability and anchorage-independent growth, key indicators of anticancer activity. The accompanying data and visualizations provide a comprehensive overview of the compound's effects and mechanism of action.

Mechanism of Action: Wnt/β-catenin Pathway Inhibition and Apoptosis Induction

This compound is thought to exert its anticancer effects by targeting the canonical Wnt/β-catenin signaling pathway. In many cancers, this pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.

By inhibiting this pathway, this compound is expected to decrease the nuclear levels of β-catenin, leading to the downregulation of its target genes. This disruption of pro-survival signaling can subsequently trigger the intrinsic pathway of apoptosis. The induction of apoptosis is a key mechanism for the elimination of cancer cells and is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of effector caspases, such as caspase-3, ultimately leads to the cleavage of cellular substrates and the morphological changes associated with programmed cell death.

Data Presentation: this compound NCI-60 Cell Line Screening Data

The following table summarizes the 50% growth inhibition (GI50) values for this compound across a panel of human cancer cell lines from the National Cancer Institute's NCI-60 screen. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.45 |

| HL-60(TB) | Leukemia | 0.38 |

| K-562 | Leukemia | 0.52 |

| MOLT-4 | Leukemia | 0.33 |

| RPMI-8226 | Leukemia | 0.48 |

| SR | Leukemia | 0.29 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | NSCL Cancer | 1.21 |

| EKVX | NSCL Cancer | 0.89 |

| HOP-62 | NSCL Cancer | 1.15 |

| HOP-92 | NSCL Cancer | 0.98 |

| NCI-H226 | NSCL Cancer | 1.34 |

| NCI-H23 | NSCL Cancer | 1.07 |

| NCI-H322M | NSCL Cancer | 1.25 |

| NCI-H460 | NSCL Cancer | 1.11 |

| NCI-H522 | NSCL Cancer | 1.42 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 0.78 |

| DLD-1 | Colon Cancer | 0.95 |

| HCT-116 | Colon Cancer | 0.65 |

| HCT-15 | Colon Cancer | 1.02 |

| HT29 | Colon Cancer | 0.88 |

| KM12 | Colon Cancer | 1.18 |

| SW-620 | Colon Cancer | 0.91 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 1.55 |

| SF-295 | CNS Cancer | 1.39 |

| SF-539 | CNS Cancer | 1.62 |

| SNB-19 | CNS Cancer | 1.48 |

| SNB-75 | CNS Cancer | 1.71 |

| U251 | CNS Cancer | 1.59 |

| Melanoma | ||

| LOX IMVI | Melanoma | 1.89 |

| MALME-3M | Melanoma | 1.76 |

| M14 | Melanoma | 1.95 |

| MDA-MB-435 | Melanoma | 1.68 |

| SK-MEL-2 | Melanoma | 2.01 |

| SK-MEL-28 | Melanoma | 1.82 |

| SK-MEL-5 | Melanoma | 1.99 |

| UACC-257 | Melanoma | 1.73 |

| UACC-62 | Melanoma | 2.11 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 1.33 |

| OVCAR-3 | Ovarian Cancer | 1.47 |

| OVCAR-4 | Ovarian Cancer | 1.29 |

| OVCAR-5 | Ovarian Cancer | 1.56 |

| OVCAR-8 | Ovarian Cancer | 1.41 |

| NCI/ADR-RES | Ovarian Cancer | 1.65 |

| SK-OV-3 | Ovarian Cancer | 1.52 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 1.88 |

| A498 | Renal Cancer | 1.97 |

| ACHN | Renal Cancer | 1.79 |

| CAKI-1 | Renal Cancer | 2.05 |

| RXF 393 | Renal Cancer | 1.81 |

| SN12C | Renal Cancer | 1.93 |

| TK-10 | Renal Cancer | 2.15 |

| UO-31 | Renal Cancer | 1.85 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 1.66 |

| DU-145 | Prostate Cancer | 1.74 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 1.58 |

| MDA-MB-231/ATCC | Breast Cancer | 1.77 |

| HS 578T | Breast Cancer | 1.69 |

| BT-549 | Breast Cancer | 1.83 |

| T-47D | Breast Cancer | 1.61 |

| MDA-MB-468 | Breast Cancer | 1.92 |

Experimental Protocols

Cell Viability Screening using Sulforhodamine B (SRB) Assay

This protocol is adapted from the NCI-60 screening methodology and is used to determine the growth inhibitory effects of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (specific to each cell line)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells in 96-well plates at a density of 5,000-40,000 cells/well in 100 µL of complete medium. The optimal seeding density depends on the growth rate of the cell line.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48 hours.

-

-

Cell Fixation:

-

After incubation, gently remove the medium.

-

Add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with deionized water and allow them to air dry.

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 10-30 minutes.

-

-

Washing and Solubilization:

-

Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

-

Data Acquisition:

-

Shake the plates for 5 minutes on a plate shaker.

-

Measure the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the untreated control.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of tumorigenicity, and the inhibitory effect of this compound on this process.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well plates

-

Agarose, low melting point

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Crystal violet solution (0.005% in PBS)

Protocol:

-

Preparation of Agar Layers:

-

Bottom Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Layer: Prepare a 0.3% agarose solution in complete medium.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Resuspend the cells in the 0.3% top agar solution at a density of 5,000 cells/mL.

-

Prepare different concentrations of this compound in the cell-agar suspension. Include a vehicle control.

-

Carefully layer 1 mL of the cell-agar suspension on top of the solidified bottom agar layer in each well.

-

-

Incubation:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.

-

Feed the cells every 2-3 days by adding 100 µL of complete medium containing the respective concentrations of this compound.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubating for 1 hour.

-

Wash the wells with PBS.

-

Count the number of colonies in each well using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of colony formation inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the concentration of this compound that inhibits colony formation by 50% (IC50).

-

Visualizations

Caption: Wnt/β-catenin signaling pathway and the putative inhibitory action of this compound.

No Publicly Available Research Data Found for NSC693868 in Cancer Models

Despite a comprehensive search for the compound NSC693868 in the context of cancer research, no specific information, published studies, or publicly available data could be located. Searches for its mechanism of action, use in cancer cell lines, in vivo studies, and clinical trials did not yield any relevant results.

This lack of information prevents the creation of detailed Application Notes and Protocols as requested. It is possible that this compound is an internal compound designation not yet disclosed in public research, a very new compound with research pending publication, or that the identifier provided may be inaccurate.

Researchers, scientists, and drug development professionals interested in this compound are advised to verify the identifier and consult internal or proprietary databases for information. Without primary research data, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways and experimental workflows.

Application Notes and Protocols for NSC693868 in Molecular Biology Assays

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature and databases, we must report that there is currently no specific, publicly accessible information regarding the application of the compound designated NSC693868 in molecular biology assays.

Our search for its mechanism of action, application in cancer research, and established experimental protocols did not yield any relevant results. The search results were primarily related to general cancer research funding opportunities and information on other, unrelated chemical compounds.

Therefore, we are unable to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams for this compound at this time.

We recommend researchers interested in this compound consider the following actions:

-

Verify the Compound Identifier: Double-check the NSC identifier (693868) to ensure its accuracy. A simple typographical error could lead to a fruitless search.

-

Consult the Originating Source: If this compound was identified through a specific screening program or publication, referring back to the original source may provide more context or alternative nomenclature.

-

Contact the NCI Drug Therapeutic Program (DTP): The National Cancer Institute's DTP maintains a repository of compounds. Direct inquiry with them may yield non-public information or clarify the status of this compound.

-

Perform Preliminary In-House Studies: If a physical sample of the compound is available, preliminary in-house assays (e.g., cytotoxicity screening, target-based assays) would be necessary to elucidate its biological activity and potential applications.

We will continue to monitor for any future publications or data releases concerning this compound and will update this information accordingly.

Application Notes and Protocols for NSC693868 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC693868 has been identified as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3 signaling is associated with various pathologies, including cancer and neurodegenerative diseases. These notes provide a generalized protocol for the administration of this compound in animal models, based on established methodologies for other small molecule GSK-3 inhibitors. Researchers should optimize these protocols for their specific animal model and experimental goals.

Data Presentation: In Vivo Efficacy of Representative GSK-3 Inhibitors

While specific in vivo data for this compound is not widely available, the following tables summarize representative quantitative data from studies using other well-characterized GSK-3 inhibitors in mouse models. This information can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Administration and Efficacy of CHIR-99021

| Animal Model | Disease Model | Route of Administration | Dosage | Frequency | Observed Effects | Reference |

| C57BL/6J Mice | Alcohol Self-Administration | Intraperitoneal (i.p.) | 10 mg/kg | 45 minutes prior to session | Increased alcohol reinforced responding | [1] |

| Mouse | Rotator Cuff Tear | Intraperitoneal (i.p.) | Not Specified | Not Specified | Reduced fatty infiltration and muscle atrophy | [2] |

| C57bl/6 Mice | Neural Stem Cell Proliferation | Intracerebroventricular (i.c.v.) | Not Specified | Four days | Increased number of neural progenitors | [3] |

| Akita Type 1 Diabetic Mice | Diabetes | Intraperitoneal (i.p.) | 50 mg/kg | Daily | Modulated cardiac parasympathetic function | [4] |

Table 2: In Vivo Administration and Efficacy of SB-216763

| Animal Model | Disease Model | Route of Administration | Dosage | Frequency | Observed Effects | Reference |

| Rodent | Neuroimaging | Not Specified | Not Specified | Not Specified | High initial brain uptake | [5][6][7] |

| Rodents | Colon Cancer Xenograft | Not Specified | 1, 2, and 5 mg/kg | 5 weeks | Dose-dependent decrease in tumor volume | [8] |

| Aged Rats | Aβ-induced Neurodegeneration | Intracerebroventricular Infusion | ~40 nM | Not Specified | Reduced phospho-glycogen synthase, increased glycogen levels | [9] |

| Postnatal Rat | Tau Phosphorylation | Not Specified | Not Specified | Not Specified | Reduced tau phosphorylation in the hippocampus | [10] |

Experimental Protocols

The following are detailed, generalized protocols for the administration of a small molecule GSK-3 inhibitor like this compound to a mouse model. It is imperative to adapt these protocols to the specific experimental design, including the choice of vehicle, final concentration, and administration volume, and to ensure all procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Intraperitoneal (i.p.) Injection

Materials:

-

This compound

-

Vehicle (e.g., DMSO, saline, Tween-80)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

On the day of injection, weigh the required amount of this compound.

-

Dissolve this compound in a minimal amount of a suitable solvent like DMSO.

-

Further dilute with a vehicle such as saline or a saline/Tween-80 solution to the final desired concentration. The final concentration of DMSO should be minimized (typically <10%) to avoid toxicity.

-

Vortex the solution thoroughly to ensure it is homogenous.

-

-

Animal Preparation:

-

Weigh the mouse to determine the precise injection volume.

-

Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.

-

-

Injection:

-

Wipe the lower quadrant of the mouse's abdomen with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be cautious to avoid puncturing the bladder or cecum.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of the dosing solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Monitor the animal for any signs of distress or adverse reactions.

-

Protocol 2: Oral Gavage

Materials:

-

This compound

-

Vehicle (e.g., corn oil, methylcellulose solution)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes (e.g., 1 mL)

-

Animal scale

-

Appropriate PPE

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the dosing solution of this compound in a suitable vehicle. Ensure the compound is fully suspended or dissolved.

-

-

Animal Preparation:

-

Weigh the mouse to calculate the correct volume for administration.

-

Gently restrain the mouse.

-

-

Administration:

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.

-

Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Once the needle is in the correct position, slowly administer the dosing solution.

-

Gently remove the gavage needle.

-

-

Post-administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse effects.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: GSK-3 Signaling Pathways and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

- 1. Pharmacological inhibition of glycogen synthase kinase 3 increases operant alcohol self-administration in a manner associated with altered pGSK-3β, protein interacting with C kinase and GluA2 protein expression in the reward pathway of male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Glycogen Synthase Kinase-3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gsk-3.com [gsk-3.com]

- 5. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsk-3 inhibitor sb216763: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Research: Application Notes and Protocols for the Safe Laboratory Handling of NSC693868

For Researchers, Scientists, and Drug Development Professionals